

# Application Note and Protocols: Cell-Based Assays for Evaluating Pegunigalsidase-Alfa Activity

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## Compound of Interest

Compound Name: Pegunigalsidase-alfa

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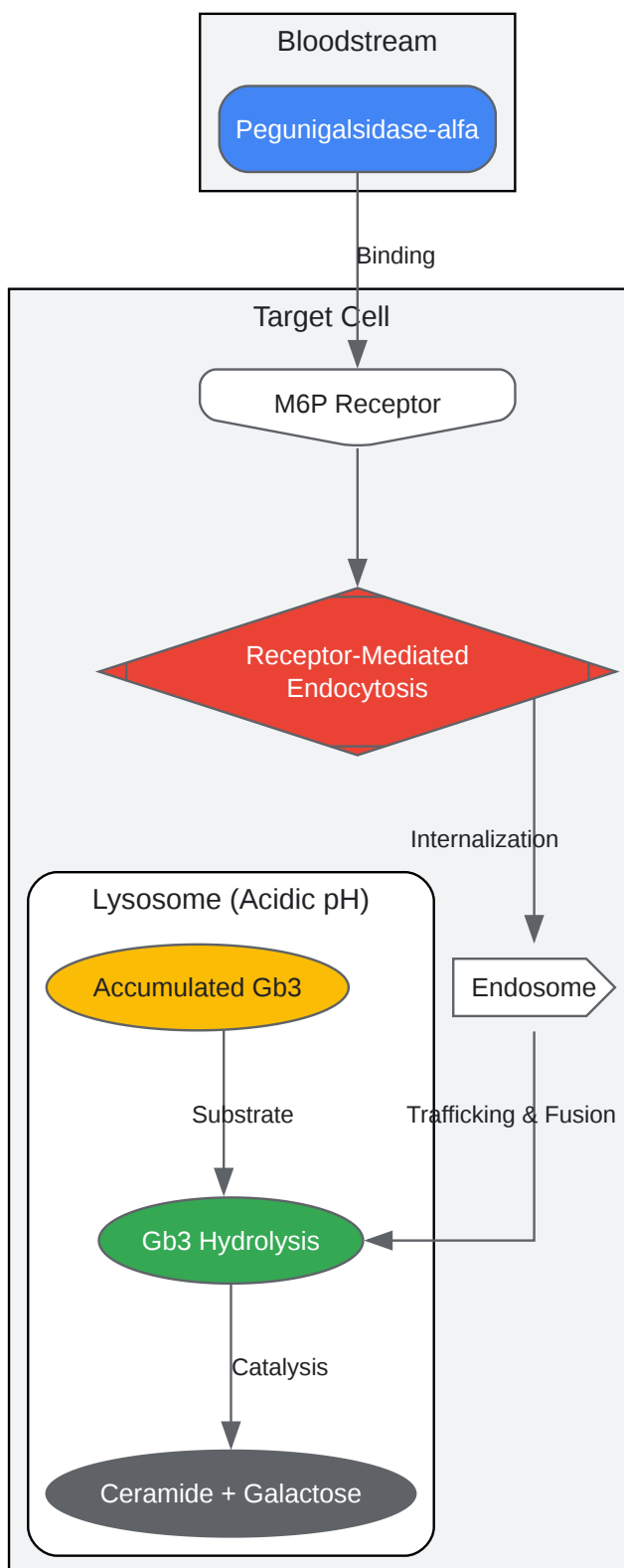
## Introduction

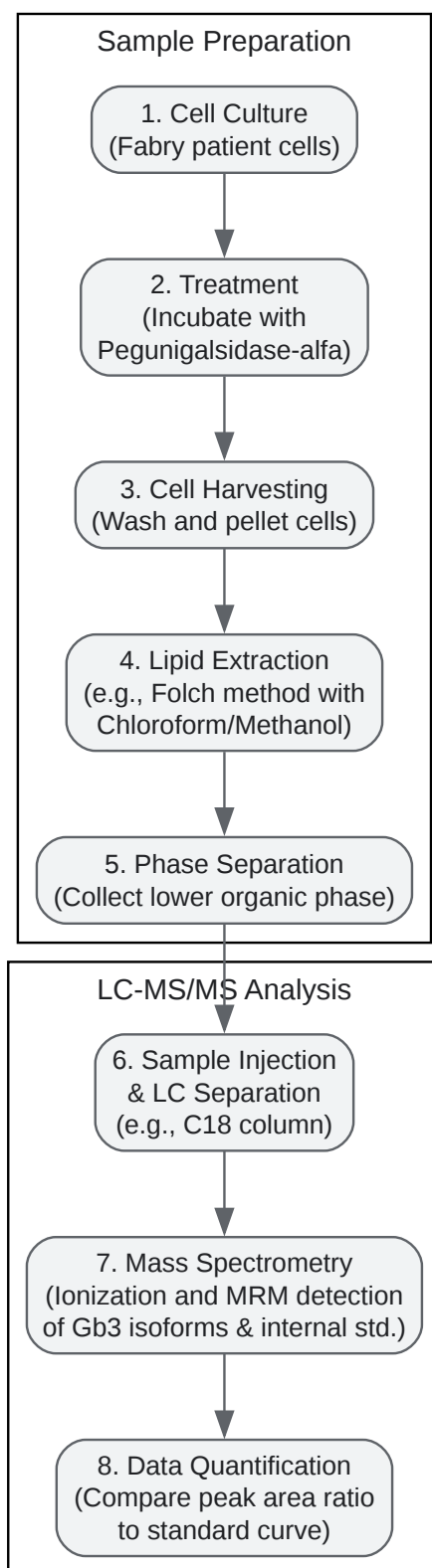
Fabry disease is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A).<sup>[1][2]</sup> This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids within lysosomes, resulting in cellular dysfunction and multi-organ pathology, primarily affecting the kidneys, heart, and nervous system.<sup>[3][4][5]</sup> **Pegunigalsidase-alfa** (Elfabrio®) is an enzyme replacement therapy (ERT) developed for the treatment of Fabry disease.<sup>[2][5]</sup> It is a recombinant human  $\alpha$ -Gal A produced in plant cells and subsequently modified by covalently cross-linking the protein subunits with polyethylene glycol (PEG) chains.<sup>[6][7][8]</sup> This PEGylation process enhances the enzyme's stability, prolongs its circulatory half-life, and may reduce its immunogenicity compared to first-generation ERTs.<sup>[2][3][7][9]</sup>

This document provides detailed protocols for two key types of cell-based assays to evaluate the bioactivity of **pegunigalsidase-alfa**: a direct measurement of its enzymatic function and a functional assay quantifying its ability to reduce substrate accumulation in a cellular model.

## Mechanism of Action of Pegunigalsidase-Alfa

**Pegunigalsidase-alfa** functions by replacing the deficient endogenous  $\alpha$ -Gal A enzyme.<sup>[5]</sup> Administered intravenously, the drug circulates in the bloodstream and is taken up by target cells through receptor-mediated endocytosis, primarily via the mannose-6-phosphate (M6P) receptor.<sup>[3]</sup> Following internalization, the enzyme is trafficked to the lysosomes. Within the acidic environment of the lysosome, **pegunigalsidase-alfa** catalyzes the hydrolysis of the terminal  $\alpha$ -galactosyl moieties from Gb3 and other glycosphingolipids.<sup>[3]</sup> This enzymatic activity reduces the pathological accumulation of these substrates, thereby mitigating the cellular dysfunction that drives the progression of Fabry disease.<sup>[3]</sup>





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